Valienone 7-phosphate
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Overview
Description
Valienone 7-phosphate is a hydroxyalkyl phosphate that is valienone carrying a single monophosphate substituent at position 7. It is a member of cyclohexenones, an enone, a triol and a hydroxyalkyl phosphate. It derives from a valienone.
Scientific Research Applications
Valienone 7-phosphate in Biosynthesis
This compound plays a pivotal role in the biosynthesis of various bioactive compounds. Studies have illustrated its significance in the biosynthetic pathway of validamycin A, a prominent antifungal agent. Specifically, ValC, a type of C7‐cyclitol kinase, phosphorylates valienone and validone to form their 7-phosphate derivatives, a crucial step in validamycin biosynthesis (Minagawa et al., 2007). Similarly, this compound is identified as a critical intermediate in acarbose biosynthesis, as evidenced by the specific phosphorylation activities involving AcbM protein and AcbO protein, catalyzing key enzymatic mechanisms in the pathway (Zhang et al., 2002).
Analytical Method Development
A significant scientific application of this compound involves the development of analytical methods for its quantification, crucial for monitoring and optimizing the production of glycosidase inhibitor drugs. A notable example is the development of a pre-column derivatization high-performance liquid chromatography method for valienone, enhancing the understanding and control over the valienone production process in Streptomyces hygroscopicus (Cui et al., 2017).
Biochemical and Structural Insights
Research has also delved into the biochemical mechanisms and structural aspects of enzymes interacting with this compound. For instance, studies on the enzyme ValA from Streptomyces hygroscopicus have provided structural insights into sedoheptulose 7-phosphate cyclases, highlighting their role in the biosynthesis of natural products like validamycin A. These studies offer a detailed understanding of the enzyme's active site and substrate binding, contributing significantly to the field of biochemistry and enzyme engineering (Kean et al., 2014).
properties
Molecular Formula |
C7H11O8P |
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Molecular Weight |
254.13 g/mol |
IUPAC Name |
[(4R,5S,6R)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C7H11O8P/c8-4-1-3(2-15-16(12,13)14)5(9)7(11)6(4)10/h1,5-7,9-11H,2H2,(H2,12,13,14)/t5-,6+,7+/m1/s1 |
InChI Key |
OIBXQBFLSXHTEZ-VQVTYTSYSA-N |
Isomeric SMILES |
C1=C([C@H]([C@@H]([C@H](C1=O)O)O)O)COP(=O)(O)O |
Canonical SMILES |
C1=C(C(C(C(C1=O)O)O)O)COP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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